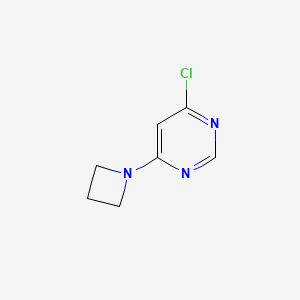

4-(Azetidin-1-yl)-6-chloropyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(azetidin-1-yl)-6-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c8-6-4-7(10-5-9-6)11-2-1-3-11/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXCFKGIRCHYKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Azetidin-1-yl)-6-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 4-(azetidin-1-yl)-6-chloropyrimidine, a key intermediate in the development of various pharmacologically active compounds. This document details the synthetic route, experimental protocols, and relevant chemical data to support research and development in medicinal chemistry.

Introduction

This compound is a disubstituted pyrimidine derivative featuring a reactive chlorine atom, which allows for further functionalization, and an azetidine moiety, a four-membered nitrogen-containing heterocycle known to impart unique physicochemical properties to drug candidates. Its synthesis is of significant interest to the pharmaceutical industry for the construction of more complex molecules, including kinase inhibitors and other targeted therapeutics.

Core Synthesis Pathway

The primary and most direct route to this compound involves a two-step process starting from readily available commercial reagents. The overall pathway is initiated with the synthesis of the key precursor, 4,6-dichloropyrimidine, followed by a nucleophilic aromatic substitution (SNAr) reaction with azetidine.

A logical diagram of the synthesis workflow is presented below.

Figure 1: Overall synthesis workflow for this compound.

Experimental Protocols

Synthesis of 4,6-Dichloropyrimidine

The synthesis of the key intermediate, 4,6-dichloropyrimidine, is achieved through a two-step process involving the initial formation of 4,6-dihydroxypyrimidine followed by chlorination.

Step 1: Preparation of 4,6-Dihydroxypyrimidine

This step involves the condensation of diethyl malonate with formamide in the presence of a strong base, typically sodium ethoxide.

-

Reaction:

-

Diethyl malonate and formamide are reacted in the presence of sodium ethoxide in ethanol.

-

The reaction mixture is heated under reflux.

-

Acidification of the reaction mixture with an acid, such as hydrochloric or acetic acid, precipitates the 4,6-dihydroxypyrimidine.

-

Step 2: Chlorination of 4,6-Dihydroxypyrimidine

The conversion of the dihydroxy intermediate to the dichloropyrimidine is achieved using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

-

Reaction:

-

4,6-dihydroxypyrimidine is treated with an excess of phosphorus oxychloride.

-

The reaction mixture is heated to reflux.

-

After completion of the reaction, the excess POCl₃ is removed by distillation.

-

The crude product is then carefully quenched with ice water and neutralized to precipitate the 4,6-dichloropyrimidine.

-

Synthesis of this compound

The final step in the synthesis is the nucleophilic aromatic substitution of one of the chlorine atoms of 4,6-dichloropyrimidine with azetidine. The mono-substitution is generally favored due to the deactivating effect of the first amino substituent on the pyrimidine ring towards further substitution.

-

Reaction:

-

To a solution of 4,6-dichloropyrimidine in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), a base like triethylamine (TEA) or potassium carbonate (K₂CO₃) is added.

-

Azetidine (or its hydrochloride salt, in which case an additional equivalent of base is required) is then added to the mixture.

-

The reaction is typically stirred at room temperature or slightly elevated temperatures to drive it to completion.

-

Upon completion, the reaction is worked up by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound and its precursors. Please note that yields can vary depending on the specific reaction conditions and scale.

| Compound Name | Starting Materials | Reagents | Solvent | Yield (%) |

| 4,6-Dihydroxypyrimidine | Diethyl malonate, Formamide | Sodium Ethoxide, Hydrochloric/Acetic Acid | Ethanol | ~80-90% |

| 4,6-Dichloropyrimidine | 4,6-Dihydroxypyrimidine | Phosphorus Oxychloride (POCl₃) | Neat | ~85% |

| This compound | 4,6-Dichloropyrimidine, Azetidine | Triethylamine or Potassium Carbonate | DCM or DMF | ~60-75% |

Signaling Pathway Diagram

The following diagram illustrates the logical relationship in the nucleophilic aromatic substitution step for the synthesis of the target compound.

Figure 2: Logical diagram of the SNAr reaction for the final synthesis step.

Conclusion

The synthesis of this compound is a straightforward and efficient process that provides a valuable building block for the development of novel therapeutic agents. The methodologies outlined in this guide are well-established and can be readily implemented in a laboratory setting. The presented data and protocols offer a solid foundation for researchers and scientists working in the field of medicinal chemistry and drug discovery.

An In-depth Technical Guide to 4-(Azetidin-1-yl)-6-chloropyrimidine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 4-(Azetidin-1-yl)-6-chloropyrimidine. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from established principles of organic chemistry and data from structurally related molecules. The content herein is intended to serve as a predictive resource to support research and development activities.

Chemical Structure and Identification

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with an azetidine group at the 4-position and a chlorine atom at the 6-position.

DOT Script of the Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₈ClN₃ |

| Molecular Weight | 169.61 g/mol |

| Canonical SMILES | C1CN(C1)C2=NC=NC(=C2)Cl |

| InChI Key | (Predicted) |

Predicted Physicochemical Properties

The physicochemical properties of this compound are predicted based on its structure. These values are estimations and await experimental verification.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Notes |

| Melting Point | 100-120 °C | Based on similar substituted pyrimidines. |

| Boiling Point | > 300 °C | Expected to be high due to the polar nature. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Sparingly soluble in water. | The pyrimidine and azetidine nitrogens can act as hydrogen bond acceptors. |

| pKa (most basic) | 4-5 | The pyrimidine ring nitrogens are weakly basic. |

| LogP | 1.5 - 2.5 | Calculated based on structural fragments. |

Proposed Synthesis

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a dichloropyrimidine with azetidine. 4,6-Dichloropyrimidine is a common starting material for such reactions.

DOT Script of the Proposed Synthesis Workflow:

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 4,6-dichloropyrimidine and azetidine.

Materials:

-

4,6-Dichloropyrimidine (1.0 eq)

-

Azetidine (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4,6-dichloropyrimidine in DMF, add DIPEA and stir the mixture at room temperature for 10 minutes.

-

Slowly add a solution of azetidine in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

-

Characterize the purified compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Predicted Spectroscopic Data

The following tables outline the predicted spectroscopic data for this compound based on analysis of similar structures.[1][2]

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | H-2 (pyrimidine ring) |

| ~6.5 | s | 1H | H-5 (pyrimidine ring) |

| ~4.0 | t | 4H | -CH₂-N-CH₂- (azetidine ring) |

| ~2.4 | p | 2H | -CH₂-CH₂-CH₂- (azetidine ring) |

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C-4 (pyrimidine ring) |

| ~160 | C-6 (pyrimidine ring) |

| ~158 | C-2 (pyrimidine ring) |

| ~105 | C-5 (pyrimidine ring) |

| ~52 | -CH₂-N-CH₂- (azetidine ring) |

| ~18 | -CH₂-CH₂-CH₂- (azetidine ring) |

Table 5: Predicted IR and Mass Spectrometry Data

| Spectroscopic Method | Predicted Key Signals |

| IR (Infrared) | ~3100-3000 cm⁻¹ (C-H aromatic stretch)~2950-2850 cm⁻¹ (C-H aliphatic stretch)~1600-1550 cm⁻¹ (C=N, C=C aromatic ring stretch)~800-750 cm⁻¹ (C-Cl stretch) |

| MS (Mass Spec.) | m/z = 169 [M]⁺, 171 [M+2]⁺ (approx. 3:1 ratio, characteristic of a single chlorine atom) |

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the electron-deficient pyrimidine ring and the labile chlorine atom.

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles (e.g., amines, alcohols, thiols). This makes the compound a valuable intermediate for the synthesis of more complex molecules.

-

Cross-Coupling Reactions: The C-Cl bond can potentially participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds.

Potential Applications in Drug Discovery:

Substituted pyrimidines are a well-established class of compounds with a broad range of biological activities.[3][4] Derivatives of 4-aminopyrimidine have been investigated for various therapeutic applications, including:

-

Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors used in oncology.[5]

-

Antiviral and Antimicrobial Agents: Pyrimidine analogs are known to interfere with viral and bacterial replication.

-

Central Nervous System (CNS) Agents: Certain aminopyrimidines have shown activity as modulators of CNS targets.[6]

The presence of the azetidine ring can influence the compound's physicochemical properties, such as solubility and metabolic stability, which are critical for drug development.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, a Material Safety Data Sheet (MSDS) for this specific compound or a structurally analogous one should be consulted.

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The predicted data and protocols have not been experimentally validated and should be used with professional discretion. All laboratory work should be conducted by trained personnel in accordance with established safety procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: 4-(Azetidin-1-yl)-6-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 881401-67-8

Introduction

4-(Azetidin-1-yl)-6-chloropyrimidine is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core substituted with a chloro group and an azetidine ring, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The incorporation of the strained azetidine ring can impart desirable physicochemical properties to lead compounds, such as improved solubility and metabolic stability. This guide provides a comprehensive overview of the available technical data on this compound, including its synthesis, properties, and potential applications.

Chemical and Physical Data

| Property | Value | Reference |

| CAS Number | 881401-67-8 | |

| Molecular Formula | C₇H₈ClN₃ | |

| Molecular Weight | 169.612 g/mol | |

| IUPAC Name | This compound | |

| Canonical SMILES | C1CN(C1)C2=NC=NC=C2Cl | |

| InChI Key | InChI=1S/C7H8ClN3/c8-7-5-9-6-11-4-1-2-10(6)3-7/h5-6H,1-4H2 |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general synthetic approach can be inferred from established methods for the preparation of similar substituted chloropyrimidines. The most common strategy involves the nucleophilic aromatic substitution of a dichloropyrimidine with azetidine.

General Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a generalized procedure based on the synthesis of related aminopyrimidines and should be optimized for the specific synthesis of this compound.

Materials:

-

4,6-Dichloropyrimidine

-

Azetidine hydrochloride

-

A suitable base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran, N,N-dimethylformamide)

-

Inert gas (e.g., nitrogen, argon)

-

Standard laboratory glassware and purification equipment (chromatography)

Procedure:

-

To a solution of 4,6-dichloropyrimidine (1 equivalent) in an anhydrous aprotic solvent under an inert atmosphere, add the base (2-3 equivalents).

-

In a separate flask, neutralize azetidine hydrochloride with a suitable base to obtain the free base, or use a commercially available solution of azetidine.

-

Slowly add a solution of azetidine (1-1.2 equivalents) to the reaction mixture at room temperature.

-

The reaction mixture is then stirred at room temperature or heated to a temperature between 50-80 °C, depending on the solvent and the reactivity of the substrates. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or another suitable solvent system to afford the desired product, this compound.

-

The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

dot

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

Pyrimidine derivatives are a cornerstone in the development of a wide range of therapeutic agents due to their presence in the nucleobases of DNA and RNA, making them key structures for interacting with biological systems. The incorporation of a chloro-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the diversification of the molecular scaffold.

The azetidine moiety is increasingly utilized in medicinal chemistry to enhance the pharmacological profile of drug candidates. Its rigid, three-dimensional structure can improve binding affinity to target proteins and increase metabolic stability by blocking sites susceptible to metabolism. Furthermore, the nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, contributing to target engagement.

While specific biological activities for this compound have not been extensively reported, its structural motifs suggest potential applications in the development of inhibitors for various enzyme families, such as kinases, which are often targeted in cancer therapy.

Signaling Pathways and Logical Relationships

Currently, there is no specific information in the scientific literature detailing the modulation of any particular signaling pathway by this compound. However, based on the known activities of related pyrimidine-containing molecules, a logical relationship for its potential role in drug discovery can be illustrated.

dot

Caption: Logical workflow for the utility of this compound in a drug discovery program.

Conclusion

This compound is a chemical entity with considerable potential as a scaffold in the design and synthesis of novel bioactive molecules. While detailed experimental and biological data are currently limited in the public domain, its structural features suggest that it is a promising starting point for the development of new therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential in drug discovery and development. Researchers and scientists are encouraged to consider this compound as a valuable intermediate for creating diverse chemical libraries for screening against various biological targets.

Technical Guide: Elucidating the Mechanism of Action of Substituted Chloropyrimidines

Disclaimer: As of November 2025, detailed mechanistic studies, quantitative biological data, and specific signaling pathways for 4-(Azetidin-1-yl)-6-chloropyrimidine are not available in the public scientific literature. This guide provides an in-depth technical overview of the potential mechanisms of action for structurally related chloropyrimidine and azetidinyl-pyrimidine derivatives, based on available research. The experimental protocols and data presented herein are for representative, analogous compounds and should be interpreted as illustrative examples of the methodologies used to characterize this class of molecules.

Introduction to Chloropyrimidines in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. The incorporation of a chlorine atom and an azetidine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. Generally, pyrimidine derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. The specific mechanism of action is highly dependent on the substitution pattern around the pyrimidine ring.

Potential Mechanisms of Action of Substituted Chloropyrimidines

Based on studies of analogous compounds, several potential mechanisms of action can be hypothesized for this compound and related molecules. These include, but are not limited to, enzyme inhibition and modulation of inflammatory signaling pathways.

2.1. Enzyme Inhibition

Many pyrimidine derivatives exert their effects by inhibiting specific enzymes.

-

Kinase Inhibition: Chloropyrimidines have been identified as covalent inhibitors of kinases such as Mitogen- and Stress-Activated Kinase 1 (MSK1). This inhibition often occurs through a nucleophilic substitution reaction between a cysteine residue in the kinase's active site and the electron-deficient pyrimidine ring.

-

Glutathione S-Transferase (GST) and Glutathione Reductase (GR) Inhibition: Certain amino-chloropyrimidine derivatives have been shown to inhibit GST and GR.[1][2] These enzymes are crucial for cellular detoxification and maintaining redox homeostasis. Their inhibition can lead to an increase in oxidative stress and sensitize cells to other therapeutic agents.

2.2. Anti-inflammatory Activity

Pyrimidine derivatives frequently exhibit anti-inflammatory properties, which may be mediated through the inhibition of key signaling pathways.

-

Inhibition of Cyclooxygenase (COX) Enzymes: Some pyrimidine compounds are known to inhibit COX-1 and COX-2, enzymes responsible for the synthesis of pro-inflammatory prostaglandins.[3][4]

-

Modulation of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. The activity of some pyrimidine-based anti-inflammatory agents is associated with the suppression of this pathway.

Quantitative Biological Data for Representative Chloropyrimidines

The following table summarizes the inhibitory activity of several amino-chloropyrimidine derivatives against Glutathione S-Transferase (GST). This data is presented as an example of the quantitative analysis performed on compounds of this class.

| Compound Name | Inhibition Type | IC50 (µM) | Ki (µM) |

| 4-amino-2-chloropyrimidine | Noncompetitive | 0.037 | 0.047 ± 0.0015 |

| 4-amino-6-chloropyrimidine | Noncompetitive | 0.139 | 0.140 |

| 4-amino-2,6-dichloropyrimidine | Noncompetitive | 0.662 | 0.272 ± 0.1764 |

| Data sourced from a study on the inhibition of Glutathione S-Transferase by pyrimidine derivatives.[1][5] |

Experimental Protocols for Mechanistic Studies

Detailed experimental protocols are essential for understanding the mechanism of action of a compound. Below is a representative protocol for an in vitro Glutathione S-Transferase (GST) inhibition assay, a relevant assay for chloropyrimidine derivatives.

4.1. In Vitro Glutathione S-Transferase (GST) Inhibition Assay

This assay measures the total GST activity based on the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), which results in an increased absorbance at 340 nm.[6][7]

Materials:

-

GST enzyme (purified from a relevant source, e.g., human erythrocytes)

-

100 mM CDNB in ethanol

-

100 mM Reduced Glutathione (GSH)

-

Assay Buffer: Phosphate Buffered Saline (PBS), pH 6.5

-

Test compounds (e.g., chloropyrimidine derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

UV-transparent 96-well plate or 1.5 ml plastic cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

-

Preparation of Assay Cocktail: For each 1 ml of assay cocktail, mix 980 µl of PBS (pH 6.5), 10 µl of 100 mM CDNB, and 10 µl of 100 mM GSH. The solution should be freshly prepared.

-

Assay Setup:

-

For each sample and a blank, add 900 µl of the assay cocktail to a cuvette.

-

Incubate the cuvettes at 30°C in the spectrophotometer for 5 minutes to pre-warm.

-

-

Blank Measurement: To the blank cuvette, add 100 µl of PBS and zero the spectrophotometer at 340 nm.

-

Sample Measurement:

-

To the sample cuvettes, add 100 µl of the sample containing the GST enzyme and the test inhibitor at various concentrations.

-

Mix the contents thoroughly.

-

-

Kinetic Reading: Immediately start measuring the absorbance at 340 nm every 30 seconds for 5 minutes.

-

Calculations:

-

Determine the rate of reaction (ΔA340/min) from the linear portion of the absorbance vs. time plot.

-

Subtract the rate of the blank reaction from the sample reaction rates.

-

Calculate the GST activity using the molar extinction coefficient of the CDNB-GSH conjugate (ε = 9.6 mM⁻¹cm⁻¹).

-

For inhibition studies, plot the percentage of GST activity against the inhibitor concentration to determine the IC50 value.

-

Visualizing Molecular Pathways and Workflows

Diagrams are crucial for illustrating the complex biological processes involved in a compound's mechanism of action. Below are examples of a signaling pathway and an experimental workflow generated using the DOT language.

5.1. NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammatory responses and a potential target for chloropyrimidine derivatives.

Caption: Canonical NF-κB signaling pathway activation.

5.2. Experimental Workflow for In Vitro Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory potential of a compound against a target enzyme.

Caption: Workflow for in vitro enzyme inhibition screening.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, the broader class of chloropyrimidine derivatives demonstrates significant potential as modulators of key biological pathways, particularly in the context of inflammation and cellular detoxification. Future research should focus on target identification and validation studies for this specific compound. This would involve broad screening against panels of kinases and other enzymes, followed by detailed kinetic and cell-based assays to confirm the mechanism of action. Such studies will be instrumental in defining the therapeutic potential of this and related molecules.

References

- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. jag.journalagent.com [jag.journalagent.com]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

The Emerging Potential of 4-(Azetidin-1-yl)-6-chloropyrimidine Derivatives: A Technical Overview of Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast landscape of pyrimidine derivatives, those featuring an azetidine moiety at the 4-position and a chlorine atom at the 6-position represent a class of compounds with significant, yet underexplored, therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and putative mechanisms of action of 4-(azetidin-1-yl)-6-chloropyrimidine derivatives, drawing upon data from structurally related analogues to build a predictive framework for future research and development.

Synthesis and Chemical Profile

The primary route for the synthesis of this compound derivatives involves the nucleophilic substitution of a chlorine atom on a di- or tri-substituted pyrimidine ring. The common starting material is 4,6-dichloropyrimidine, which allows for a selective reaction with azetidine.

General Synthetic Pathway:

A typical synthesis involves the reaction of 4,6-dichloropyrimidine with azetidine in the presence of a base, such as triethylamine or potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds via a nucleophilic aromatic substitution mechanism where the secondary amine of the azetidine ring displaces one of the chlorine atoms on the pyrimidine ring.

Potential Biological Activities

While direct biological data for this compound derivatives is limited in publicly available literature, extensive research on structurally similar chloropyrimidine and azetidinone-pyrimidine compounds allows for the extrapolation of their likely biological profile. The primary activities observed for these related compounds are antimicrobial and anticancer.

Antimicrobial Activity

Chloropyrimidine derivatives have been identified as a class of antimicrobial agents with activity against a range of pathogens. The presence of the chlorine atom is often crucial for activity, and the substitution at other positions on the pyrimidine ring modulates the spectrum and potency.

Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives (Based on Analogues)

| Compound ID | Modification | Test Organism | MIC (µg/mL) | Reference Analogues |

| AZ-PY-01 | Unsubstituted | Staphylococcus aureus | 16 - 64 | Chloropyrimidines with alkylthio substituents[1] |

| AZ-PY-02 | Unsubstituted | Escherichia coli | 32 - 128 | Chloropyrimidines with aryl/heteroaryl substituents[1] |

| AZ-PY-03 | Unsubstituted | Candida albicans | 8 - 32 | Pyrimidine derivatives with various substitutions[2] |

| AZ-PY-04 | 2-Aryl substitution | Mycobacterium tuberculosis | 0.75 - 12.5 | 2,6-disubstituted chloropyrimidines[1] |

Note: The data in this table is extrapolated and should be considered predictive. MIC (Minimum Inhibitory Concentration).

Anticancer Activity

Pyrimidine analogues are a well-established class of anticancer agents that primarily act as antimetabolites, interfering with the synthesis of DNA and RNA.[3][4][5] The introduction of various substituents can lead to the inhibition of specific kinases or other cellular signaling pathways involved in cancer progression.

Table 2: Predicted Anticancer Activity of this compound Derivatives (Based on Analogues)

| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Putative Target/Mechanism | Reference Analogues |

| AZ-PY-C1 | Unsubstituted | DU-145 (Prostate) | 5 - 20 | Dihydrofolate reductase (DHFR) inhibition | Chloropyrazine-tethered pyrimidines[6] |

| AZ-PY-C2 | 2-Amino substitution | HCT-116 (Colon) | 10 - 50 | Interference with nucleotide synthesis | General pyrimidine analogues[3][7] |

| AZ-PY-C3 | 5-Aryl substitution | MCF-7 (Breast) | 15 - 75 | Kinase Inhibition (e.g., CDK) | Pyrido[2,3-d]pyrimidines[8] |

Note: The data in this table is extrapolated and should be considered predictive. IC50 (Half-maximal inhibitory concentration).

Putative Signaling Pathways and Mechanisms of Action

Based on the activities of related pyrimidine derivatives, the biological effects of this compound compounds are likely to stem from their interaction with fundamental cellular processes.

Anticancer Mechanism

As antimetabolites, pyrimidine analogues can disrupt the synthesis of nucleic acids, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[4]

Experimental Protocols

The following are detailed, standardized methodologies for assessing the potential biological activities of novel this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[9][10][11][12][13]

-

Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: Dispense a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

-

Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution across the wells of the microtiter plate to achieve a range of final concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Conclusion and Future Directions

While direct experimental evidence is still needed, the analysis of structurally related compounds strongly suggests that this compound derivatives are a promising scaffold for the development of novel antimicrobial and anticancer agents. The synthetic accessibility and the potential for diverse functionalization at other positions of the pyrimidine ring offer a rich field for structure-activity relationship (SAR) studies. Future research should focus on the synthesis of a library of these compounds and their systematic evaluation using the standardized protocols outlined in this guide. Elucidation of their precise mechanisms of action and in vivo efficacy will be critical next steps in realizing their therapeutic potential.

References

- 1. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijcrt.org [ijcrt.org]

- 6. Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies | MDPI [mdpi.com]

- 7. ijrpr.com [ijrpr.com]

- 8. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. woah.org [woah.org]

- 11. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apec.org [apec.org]

- 13. academic.oup.com [academic.oup.com]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Role of 4-(Azetidin-1-yl)-6-chloropyrimidine in Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 4-(azetidin-1-yl)-6-chloropyrimidine scaffold as a core element in the design and discovery of novel kinase inhibitors. While direct examples of this exact core in late-stage clinical development are not abundant in publicly available literature, this document will explore its synthetic viability, the significance of its constituent parts—the pyrimidine ring and the azetidine moiety—and its potential applications in targeting key kinase-driven signaling pathways. We will draw upon data from closely related analogues to infer structure-activity relationships (SAR) and potential therapeutic applications.

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine ring is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of the adenine base of ATP with the kinase active site. The 2, 4, and 6 positions of the pyrimidine ring are readily amenable to substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The incorporation of a chlorine atom at the 6-position provides a reactive handle for further chemical modifications, typically through nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide range of functional groups to explore the solvent-exposed region of the kinase binding pocket.

The azetidine moiety, a four-membered saturated heterocycle, has gained increasing attention in drug design. It can serve as a rigid scaffold to orient substituents in a defined three-dimensional space, potentially improving binding affinity. The nitrogen atom of the azetidine ring can also act as a hydrogen bond acceptor or be protonated at physiological pH, which can enhance solubility and modulate pharmacokinetic properties.

The combination of these two moieties in the this compound core presents a promising starting point for the development of novel kinase inhibitors.

Synthesis and Chemical Reactivity

The this compound core can be synthesized through a nucleophilic aromatic substitution reaction between a dichloropyrimidine and azetidine. A general synthetic approach is outlined below.

Experimental Protocol: General Synthesis of this compound Derivatives

-

Starting Materials: 2,4,6-trichloropyrimidine or 4,6-dichloropyrimidine, azetidine or a substituted azetidine derivative, a suitable base (e.g., triethylamine, diisopropylethylamine), and a polar aprotic solvent (e.g., tetrahydrofuran, dimethylformamide).

-

Procedure:

-

Dissolve the dichloropyrimidine starting material in the chosen solvent.

-

Add the base to the reaction mixture.

-

Slowly add a solution of the azetidine derivative in the same solvent at a controlled temperature (often at 0°C to room temperature).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

-

The chlorine atom at the 6-position is then available for further functionalization, most commonly through another SNAr reaction with a primary or secondary amine to introduce a variety of substituents.

Synthetic workflow for this compound based inhibitors.

Role in Kinase Inhibitor Discovery: Structure-Activity Relationships

While specific data for the this compound core is limited, we can infer its potential by examining closely related analogues, such as the Aurora kinase inhibitors where the 6-chloro group is replaced by a substituted amine.

A study on pyrimidine-based Aurora kinase inhibitors provides valuable insights into the role of the 4-(azetidin-1-yl) moiety. In this series, various substituted azetidines were explored at the 4-position of the pyrimidine ring. The data suggests that the nature of the substituent on the azetidine ring significantly impacts the inhibitory activity.

Table 1: Representative Structure-Activity Relationship Data for 4-(Azetidin-1-yl)pyrimidine Analogues against Aurora A Kinase

| Compound ID | 4-Position Substituent on Pyrimidine | 6-Position Substituent on Pyrimidine | Aurora A IC50 (nM) |

| Analog 1 | 3-(Dimethylamino)azetidin-1-yl | (5-Methyl-1H-pyrazol-3-yl)amino | 25 |

| Analog 2 | Azetidin-1-yl | (5-Methyl-1H-pyrazol-3-yl)amino | >1000 |

| Analog 3 | 3-Hydroxyazetidin-1-yl | (5-Methyl-1H-pyrazol-3-yl)amino | 150 |

| Analog 4 | 3-Aminoazetidin-1-yl | (5-Methyl-1H-pyrazol-3-yl)amino | 80 |

Data is representative and adapted from published studies on related compounds for illustrative purposes.

-

The unsubstituted azetidin-1-yl group (Analog 2) is not optimal for potent Aurora A inhibition.

-

Substitution on the azetidine ring is crucial for activity. A dimethylamino group at the 3-position of the azetidine ring (Analog 1) leads to a significant increase in potency. This suggests a key interaction in a specific pocket of the kinase.

-

Polar substitutions on the azetidine ring, such as hydroxyl (Analog 3) and amino (Analog 4) groups, are tolerated and can contribute to moderate inhibitory activity.

The 6-chloro group in the target scaffold serves as a versatile synthetic handle. Its replacement with various amine-containing fragments allows for the exploration of the solvent-exposed region of the kinase active site, which can be tailored to improve potency and selectivity against different kinases.

Targeted Signaling Pathways

The this compound core, due to its pyrimidine foundation, has the potential to be adapted to inhibit a variety of kinases involved in critical cellular signaling pathways. Based on the activity of related compounds, the following pathways are of particular interest:

Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis.[1] Their overexpression is frequently observed in various cancers, making them attractive therapeutic targets. Inhibitors of Aurora kinases can lead to defects in chromosome segregation and ultimately cell death in rapidly dividing cancer cells. The aforementioned pyrimidine-based inhibitors with a 4-(azetidin-1-yl) moiety have demonstrated potent inhibition of Aurora A kinase.

Simplified Aurora Kinase signaling pathway and point of inhibition.

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical for cytokine signaling.[2][3] Dysregulation of the JAK-STAT pathway is implicated in various inflammatory diseases and cancers. The pyrimidine scaffold is a common feature in many approved and investigational JAK inhibitors. The this compound core could be elaborated to target specific JAK isoforms.

Overview of the JAK-STAT signaling pathway and inhibition.

The versatility of the pyrimidine scaffold suggests that derivatives of this compound could also be designed to target other important kinase families, including:

-

Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, crucial for B-cell development and activation.[4][5]

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose dysregulation is a hallmark of many cancers.[6]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8]

Experimental Protocols for Kinase Inhibition Assays

The inhibitory activity of compounds against their target kinases is typically determined using in vitro biochemical assays.

Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

-

Principle: This assay measures the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, the amount of ADP produced decreases.

-

Materials: Recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, test compound (inhibitor), and ADP-Glo™ reagent.

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a multi-well plate, add the kinase, substrate, and assay buffer.

-

Add the diluted test compound to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at a specific temperature for a defined period.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

-

Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable starting point for the discovery of novel kinase inhibitors. The pyrimidine core provides a well-established hinge-binding motif, while the azetidine ring offers opportunities for modulating potency and physicochemical properties through substitution. The reactive chlorine at the 6-position allows for the introduction of diverse chemical functionalities to achieve selectivity and potency against a range of kinase targets.

Future research in this area should focus on the synthesis and evaluation of a focused library of compounds based on this core. Systematic exploration of substituents on both the azetidine ring and at the 6-position of the pyrimidine ring will be crucial for elucidating detailed structure-activity relationships and identifying potent and selective inhibitors for kinases implicated in cancer and inflammatory diseases. Further optimization of lead compounds for their pharmacokinetic and pharmacodynamic properties will be essential for their translation into clinical candidates.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 5. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VEGF Pathway | Thermo Fisher Scientific - IN [thermofisher.com]

A Technical Review of 4-(Azetidin-1-yl)-6-chloropyrimidine and its Analogs in Chemical and Biological Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the research surrounding 4-(Azetidin-1-yl)-6-chloropyrimidine and its closely related analogs. Due to the limited availability of public data on the specific title compound, this review focuses on the synthesis, chemical reactivity, and biological activities of structurally similar 4-substituted-6-chloropyrimidines, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents. The 4,6-disubstituted pyrimidine motif, in particular, has garnered significant attention as a versatile intermediate for the synthesis of a wide array of therapeutic candidates. The introduction of an azetidine ring at the 4-position is of particular interest, as this strained, four-membered heterocycle can significantly influence the physicochemical properties and biological activity of the parent molecule. This review aims to consolidate the available information on the synthesis and biological evaluation of this compound and its analogs, providing a foundation for future research and development in this area.

Synthesis and Chemical Reactivity

The primary synthetic route to 4-(azacyclo)-6-chloropyrimidines involves the nucleophilic aromatic substitution (SNAr) reaction of 4,6-dichloropyrimidine with the corresponding cyclic amine. The chlorine atom at the 4-position is generally more susceptible to nucleophilic attack than the one at the 6-position, allowing for selective monosubstitution under controlled conditions.

General Experimental Protocol for the Synthesis of this compound Analogs

A solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent, such as ethanol, is treated with azetidine (1.0-1.2 eq) and a base, typically triethylamine or diisopropylethylamine (1.5-2.0 eq). The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired this compound analog.

Table 1: Synthesis of 4-(Amino)-6-chloropyrimidine Analogs

| Amine | Product | Reaction Conditions | Yield (%) | Reference |

| Adamantyl-containing amines | N-heteroaryl substituted adamantane-containing amines | K2CO3, DMF | 60-77% | [1] |

| Aniline | 4-(Phenylamino)-6-chloropyrimidine | AcOH/H2O (5:1), rt | 17% | [2] |

Biological Activity and Structure-Activity Relationships

Anti-inflammatory Activity

Several pyrimidine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The general mechanism involves the suppression of prostaglandin E2 (PGE2) production.[3]

Anticancer Activity

Substituted pyrimidines have shown promise as anticancer agents by targeting various cellular pathways. For instance, certain 4,6-disubstituted pyrimidines act as inhibitors of Heat Shock Factor 1 (HSF1) stress pathway and Cyclin-Dependent Kinase 9 (CDK9).[2]

Kinase Inhibition

The pyrimidine core is a common scaffold for the development of kinase inhibitors. For example, derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-yl piperidine have been identified as potent inhibitors of Akt kinases.[4]

Table 2: Biological Activity of Representative 4,6-Disubstituted Pyrimidine Analogs

| Compound Class | Target | Key Findings | Reference |

| Pyrimidine derivatives | COX-2 | Potent in vitro inhibition of COX-2 activity, suggesting anti-inflammatory potential. | [3] |

| 4,6-disubstituted pyrimidines | HSF1, CDK9 | Inhibition of HSF1 stress pathway and CDK9, indicating potential as anticancer agents. | [2] |

| Pyrrolopyrimidine inhibitors | Akt kinase | Potent and orally bioavailable inhibitors of Akt kinases with demonstrated in vivo efficacy. | [4] |

Visualizations

Synthesis of this compound

Caption: Synthetic pathway to this compound.

General Experimental Workflow for Biological Screening

Caption: Workflow for the biological evaluation of synthesized compounds.

Potential Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion

While direct research on this compound is limited in the public domain, the broader family of 4,6-disubstituted pyrimidines represents a rich area for drug discovery. The synthetic accessibility of these compounds, coupled with the diverse biological activities exhibited by various analogs, underscores their potential as templates for the development of novel therapeutics. Further investigation into the synthesis and biological profiling of this compound is warranted to fully elucidate its potential in medicinal chemistry. This review serves as a foundational resource to guide such future research endeavors.

References

- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Safety and Handling of 4-(Azetidin-1-yl)-6-chloropyrimidine

Disclaimer: Following a comprehensive search of available scientific literature, safety data repositories, and chemical supplier databases, no specific safety data sheet (SDS), detailed experimental protocols, or toxicological studies for 4-(Azetidin-1-yl)-6-chloropyrimidine were found. The information presented in this guide is therefore based on the known hazards of structurally similar compounds, namely chloropyrimidines and azetidine derivatives. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should be supplemented with a thorough risk assessment before any handling or use of this compound.

Introduction

This compound is a heterocyclic organic compound incorporating both a pyrimidine and an azetidine moiety. The pyrimidine ring is a common scaffold in medicinal chemistry, and the chloro-substituent provides a reactive site for further chemical modifications, making it a potentially valuable building block in drug discovery. The azetidine group can influence the physicochemical properties and biological activity of the molecule. Given its potential utility, understanding the safe handling and potential hazards of this compound is of paramount importance.

Hazard Identification and Classification

While no specific GHS classification exists for this compound, an analysis of related compounds suggests the following potential hazards:

-

Acute Oral Toxicity: Many chloropyrimidine derivatives are classified as harmful if swallowed.

-

Skin Corrosion/Irritation: Chlorinated organic compounds can be irritating to the skin upon contact.

-

Serious Eye Damage/Eye Irritation: Contact with the eyes may cause serious irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Table 1: GHS Hazard Classification of Structurally Similar Compounds

| Compound | GHS Pictogram(s) | Hazard Statement(s) |

| 4-Amino-6-chloropyrimidine |

| H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation |

| 2,4-Diamino-6-chloropyrimidine |

| H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

| Azetidine |

| H225: Highly flammable liquid and vaporH302: Harmful if swallowedH314: Causes severe skin burns and eye damage |

Physical and Chemical Properties

No experimental data for the physical and chemical properties of this compound are available. The table below presents data for related compounds to provide an estimation.

Table 2: Physical and Chemical Properties of Related Compounds

| Property | 4-Amino-6-chloropyrimidine | 2,4-Diamino-6-chloropyrimidine |

| Molecular Formula | C₄H₄ClN₃ | C₄H₅ClN₄ |

| Molecular Weight | 129.55 g/mol | 144.56 g/mol |

| Appearance | Off-white to light yellow crystalline powder | White to off-white crystalline solid |

| Melting Point | 183-186 °C | 198-202 °C |

| Solubility | Slightly soluble in water | Insoluble in water |

Experimental Protocols: General Handling and Storage

The following protocols are generalized based on best practices for handling potentially hazardous research chemicals.

4.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following is a general guideline:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection:

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a lab coat.

-

-

Respiratory Protection: If working with a powder or in a poorly ventilated area, use a NIOSH-approved respirator with an appropriate cartridge.

4.2. Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

4.3. Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.

4.4. First-Aid Measures

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention.

-

In Case of Skin Contact: Immediately wash with plenty of soap and water. Get medical attention if irritation develops.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

4.5. Disposal

Dispose of contents/container in accordance with local, regional, and national regulations.

Logical Workflow for Handling and Use

The following diagram illustrates a logical workflow for the safe handling and use of a research chemical like this compound in a laboratory setting.

Caption: General laboratory workflow for handling chemical compounds.

Potential Signaling Pathways and Experimental Workflows

Given that this compound is a novel compound with no published biological data, any discussion of signaling pathways would be purely speculative. Pyrimidine derivatives are known to interact with a wide range of biological targets, including kinases, polymerases, and other enzymes. The specific biological activity of this compound would need to be determined through experimental screening.

An initial experimental workflow to assess the biological activity of this compound might involve the following steps:

Caption: A hypothetical workflow for biological screening.

Conclusion

While specific data for this compound is not available, a cautious approach to its handling is warranted based on the known hazards of similar chemical structures. Researchers and drug development professionals should treat this compound as potentially hazardous, employing appropriate engineering controls, personal protective equipment, and safe work practices. Further research is necessary to fully characterize its physicochemical properties, toxicological profile, and biological activity.

The Pivotal Role of 4-(Azetidin-1-yl)-6-chloropyrimidine in Modern Drug Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 4-(azetidin-1-yl)-6-chloropyrimidine has emerged as a critical starting material in the synthesis of a new generation of targeted therapeutics, most notably in the development of potent and selective kinase inhibitors. Its unique structural features, combining a reactive chloropyrimidine core with a strained azetidine ring, provide a versatile scaffold for the construction of complex drug molecules. This technical guide offers a comprehensive overview of the synthesis, reaction mechanisms, and application of this key intermediate in drug discovery, with a particular focus on the synthesis of the third-generation EGFR inhibitor, Osimertinib.

Core Synthesis and Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. Its chemical structure and key properties are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 881401-67-8 |

| Molecular Formula | C₇H₈ClN₃ |

| Molecular Weight | 169.61 g/mol |

| Appearance | White to off-white crystalline powder |

Application in the Synthesis of Kinase Inhibitors: The Case of Osimertinib (AZD9291)

One of the most significant applications of this compound is as a key building block in the synthesis of Osimertinib (AZD9291), a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. Osimertinib is approved for the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.

The synthesis of Osimertinib involves a crucial nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom on the pyrimidine ring is displaced by an aniline derivative. This reaction forms the central pyrimidine-aniline core of the drug molecule.

Experimental Protocol: Synthesis of the Osimertinib Core

The following is a generalized experimental protocol for the nucleophilic aromatic substitution reaction between this compound and a substituted aniline, based on published synthetic routes for Osimertinib.

Reaction:

Reagents and Materials:

-

This compound

-

N¹-(2-amino-4-methoxyphenyl)-N¹-methylethane-1,2-diamine

-

Solvent (e.g., isopropanol, n-butanol, or 1,4-dioxane)

-

Base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a reaction vessel under an inert atmosphere, add this compound and the chosen solvent.

-

Add the substituted aniline derivative, N¹-(2-amino-4-methoxyphenyl)-N¹-methylethane-1,2-diamine, to the mixture.

-

Add the base (e.g., DIPEA) to the reaction mixture.

-

Heat the reaction mixture to a temperature ranging from 80°C to 120°C. The optimal temperature will depend on the solvent used.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 6-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be isolated and purified by standard techniques such as crystallization, precipitation by adding an anti-solvent, or column chromatography.

Quantitative Data for Osimertinib Synthesis

Several synthetic routes for Osimertinib have been reported with varying efficiencies. An improved and highly efficient protocol has demonstrated a very high overall yield.

| Step | Reaction | Yield (%) |

| Core Formation | Nucleophilic aromatic substitution | ~98% |

| Overall Synthesis | Multi-step synthesis to Osimertinib | ~68% |

The EGFR Signaling Pathway: The Target of Osimertinib

Osimertinib exerts its therapeutic effect by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in cancer. The binding of epidermal growth factor (EGF) to EGFR triggers a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis. The key signaling pathways activated by EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Caption: The EGFR signaling pathway and the inhibitory action of Osimertinib.

Experimental Workflow: From Starting Material to Drug Candidate

The journey from a starting material like this compound to a viable drug candidate involves a series of well-defined steps. This workflow ensures the systematic development and evaluation of new chemical entities.

Caption: A generalized workflow for drug development starting from a key intermediate.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its successful application in the synthesis of Osimertinib highlights its importance in the development of targeted therapies for cancer. The synthetic accessibility and the reactivity of the chloropyrimidine core make it an attractive starting material for the generation of diverse libraries of compounds for drug discovery campaigns. A thorough understanding of its chemistry and reaction kinetics is essential for researchers and scientists working at the forefront of pharmaceutical development.

The Enduring Potency of the Pyrimidine Scaffold: A Technical Guide to Pyrimidine-Based Drugs in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring, a fundamental heterocyclic aromatic compound, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in natural biomolecules, such as the nucleobases cytosine, thymine, and uracil, has made it a "privileged scaffold" for the design of novel therapeutic agents. The ability of the pyrimidine core to engage in various biological interactions, including hydrogen bonding and pi-stacking, coupled with its synthetic tractability, has led to the development of a vast arsenal of drugs targeting a wide spectrum of diseases, from cancers and viral infections to inflammatory disorders.[1][2][3] This technical guide provides an in-depth review of pyrimidine-based drugs, focusing on their mechanisms of action, associated signaling pathways, quantitative efficacy data, and the experimental protocols pivotal to their discovery and development.

Therapeutic Applications and Mechanisms of Action

Pyrimidine derivatives have demonstrated remarkable versatility, exhibiting a broad range of pharmacological activities.[2][3][4] Their mechanism of action often involves the modulation of key enzymes and signaling pathways implicated in disease pathogenesis.

Anticancer Activity: A significant number of pyrimidine-based drugs are employed in oncology. These agents can act through various mechanisms, including:

-

Kinase Inhibition: Many pyrimidine analogs function as potent inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. Key kinase targets include:

-

Epidermal Growth Factor Receptor (EGFR): Pyrimidine-based EGFR inhibitors are used in the treatment of non-small cell lung cancer.[1]

-

Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs, particularly CDK4 and CDK6, are attractive targets for cancer therapy.[1]

-

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in integrin-activated signal transduction and is often overexpressed in tumors.[1]

-

Janus Kinases (JAKs): The JAK-STAT signaling pathway is implicated in various cancers and immune disorders.[1]

-

-

Antimetabolites: Pyrimidine analogs can mimic endogenous nucleosides and interfere with the synthesis of DNA and RNA, thereby halting the proliferation of rapidly dividing cancer cells.[5][6]

Antiviral and Antibacterial Activity: The structural similarity of pyrimidine derivatives to nucleosides has been exploited in the development of antiviral agents, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[1] Additionally, certain pyrimidine compounds have shown potent antibacterial activity against various strains of bacteria.[1]

Quantitative Data on Pyrimidine-Based Drugs

The following tables summarize the in vitro activities of selected pyrimidine-based compounds against various targets and cell lines, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Target/Cell Line | IC50 | Reference |

| 72 | FAK | 27.4 nM | [1] |

| Cell Proliferation | 0.126 µM | [1] | |

| 95 | EGFR-Dell9/T790M/C797S | 0.2 ± 0.01 μM | [1] |

| EGFR-L858R/T790M/C797S | 0.2 ± 0.01 μM | [1] | |

| 117 | MCF-7, T-47D, MDA-MB-452, MDA-MB-468 | Better than control | [1] |

| Compound 14 | EGFR L858R/T790M mutant kinase | 8.43 nM | [2] |

| Compound 15 | EGFR L858R/T790M mutant kinase | 6.91 nM | [2] |

| Compound 31 | HCT116, MCF7, PC3 | 29.40 ± 0.21 µM - S53 | [2] |

| Compound 32 | HCT116, MCF7, PC3 | 29.40 ± 0.21 µM - S53 | [2] |

| Compound 138 | MCF-7 | 0.01 ± 0.0065 µM | [7] |

| A549 | 0.04 ± 0.0072 µM | [7] | |

| PC3 | 0.08 ± 0.0084 µM | [7] | |

| DU-145 | 0.12 ± 0.078 µM | [7] | |

| Compound 1 | Human hepatoma cell line | 39 µM | [8] |

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Pathogen | MIC | Reference |

| 35 | S. aureus, Streptococcus pneumoniae, Enterococcus faecalis, Bacillus subtilis, Staphylococcus xylosus, Listeria monocytogens | 0.25–1 μg/mL | [1] |

Table 3: Antiviral Activity of Pyrimidine Derivatives

| Compound | Virus | EC50 | Reference |

| 90 | Tobacco Mosaic Virus (TMV) | 219.2 µg/mL | [7] |

| 91 | Tobacco Mosaic Virus (TMV) | 228.2 µg/mL | [7] |

| 92 | Tobacco Mosaic Virus (TMV) | 279.9 µg/mL | [7] |

| 93 | Tobacco Mosaic Virus (TMV) | 234.9 µg/mL | [7] |

Table 4: Pharmacokinetic Properties of a Pyrimidine Derivative

| Compound | Administration | Cmax (ng/mL) | Tmax (h) | t½ (h) | CL (L/h/kg) | AUC 0–t (ng/mL·h) | Reference |

| 243 | p.o. (30 mg/kg), total | 2688.72 | 0.25 | 2.76 | 0.2 ± 0.1 | 9584.81 | [1] |

| p.o. (30 mg/kg), free | 66.92 | 0.25 | 2.76 | 0.7 ± 0.3 | 238.75 | [1] |

Key Signaling Pathways Modulated by Pyrimidine-Based Drugs

The efficacy of many pyrimidine-based drugs stems from their ability to interfere with critical signaling cascades that drive disease progression. Understanding these pathways is paramount for rational drug design and development.

Focal Adhesion Kinase (FAK) Signaling Pathway

FAK is a central mediator of integrin signaling and also integrates signals from other receptors like receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs).[2][9] Its activation triggers downstream pathways that regulate cell survival, proliferation, migration, and invasion.[9]

Caption: FAK signaling cascade and the inhibitory action of pyrimidine-based drugs.

CDK4/6/Rb/E2F Cell Cycle Pathway

The progression through the G1 phase of the cell cycle is tightly regulated by the activity of CDK4 and CDK6. These kinases phosphorylate the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry.[10][11]

Caption: Inhibition of the CDK4/6/Rb/E2F pathway by pyrimidine-based drugs.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary route for signal transduction from cytokine and growth factor receptors to the nucleus.[12][13] Ligand binding to the receptor induces receptor dimerization and activation of associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene transcription.[12][13]

Caption: The JAK-STAT signaling pathway and its inhibition by pyrimidine-based drugs.

Experimental Protocols

The development of pyrimidine-based drugs relies on a suite of robust experimental assays to determine their efficacy and mechanism of action. Below are detailed methodologies for key experiments.

Synthesis of Pyrimidine Derivatives

Biginelli Reaction for Dihydropyrimidine Synthesis

The Biginelli reaction is a classic multi-component reaction for the synthesis of dihydropyrimidines.[14][15][16]

-

Reactants: An aldehyde (e.g., vanillin, 10 mmol), a β-ketoester (e.g., ethyl acetoacetate, 15 mmol), and urea (10 mmol).[17]

-

Solvent and Catalyst: 95% ethanol (5 mL) and concentrated HCl (0.2 mL).[17]

-

Procedure:

-

Combine the aldehyde, β-ketoester, urea, and ethanol in a 25 mL round-bottom flask equipped with a reflux condenser.[17]

-

Add the concentrated HCl to the reaction mixture.[17]

-

Heat the mixture at reflux for 1.5 hours.[17]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the flask to 0°C to induce precipitation of the product.[17]

-

Collect the precipitate by filtration, wash with cold ethanol, and dry.

-

Purify the crude product by recrystallization.

-

Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

-

Synthesis of 2-(Phenylamino)pyrimidine Derivatives

This method is used for synthesizing EGFR inhibitors.[1]

-

Step 1: SNAr Reaction:

-

React 2,4,5-trichloropyrimidine with a substituted phenylenediamine in acetonitrile at -10 °C to obtain the C4-substituted pyrimidine derivative.[1]

-

-

Step 2: Amide Formation:

-

React the product from Step 1 with acryloyl chloride and DIPEA in dioxane to form the corresponding pyrimidinamide.[1]

-

-

Step 3: Suzuki Coupling:

-

Couple the pyrimidinamide with various substituted anilines using Pd(OAc)2, Xantphos, and Cs2CO3 in dioxane to yield the final 2-(phenylamino)pyrimidine derivatives.[1]

-

Biological Evaluation Assays

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][18][19]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]

-

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the pyrimidine-based drug for a specified duration (e.g., 72 hours).[8] Include untreated control wells.

-

Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7][20]

-

Carefully remove the medium containing MTT.

-

Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[18]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20]

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Kinase Inhibition Assays (General Protocol)

These assays measure the ability of a compound to inhibit the activity of a specific kinase.

-

EGFR Kinase Assay:

-

Prepare a reaction mixture containing EGFR kinase, a suitable substrate (e.g., a tyrosine-containing peptide), and ATP in a kinase buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).[21]

-